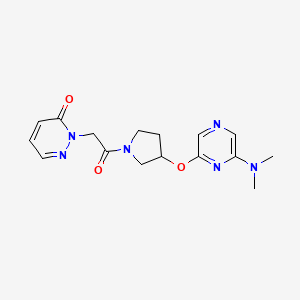

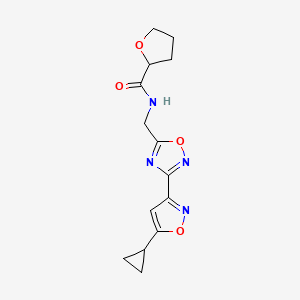

2-(2-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(2-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one" appears to be a complex molecule that may be related to the pyridinol and pyranone families, as suggested by the presence of a pyrazinyl moiety and a pyridazinone structure. This compound is not directly mentioned in the provided papers, but the synthesis and reactivity of related compounds have been studied, which may offer insights into the properties and potential synthesis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including low-temperature conversions and intramolecular reactions. For instance, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols involved a low-temperature aryl bromide-to-alcohol conversion as the final step . Another example is the generation of a structurally diverse library from a ketonic Mannich base, which underwent various alkylation and ring closure reactions . These methods could potentially be adapted to synthesize the compound of interest, considering its structural similarities to the compounds mentioned in the papers.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with multiple functional groups and a bicyclic system. The presence of a pyrazinyl group and a pyridazinone ring suggests that the compound may exhibit interesting electronic properties due to the nitrogen atoms in the rings. The synthesis of related pyridinols and pyranones has shown that the introduction of substituents can significantly affect the stability and reactivity of these compounds .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of their antioxidant properties and their ability to undergo various chemical transformations. For example, the pyridinols studied were found to be effective phenolic chain-breaking antioxidants . Additionally, the ketonic Mannich base was used to produce a variety of compounds through alkylation and ring closure reactions, indicating that the compound may also be amenable to such transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. The basicity of pyridinols was found to approach physiological pH with increasing electron density in the ring . The stability of these compounds to air oxidation varied, with some being indefinitely stable while others decomposed upon extended exposure to the atmosphere . These findings suggest that the compound may also exhibit specific stability characteristics and a certain degree of basicity, which could be relevant for its potential applications.

Wissenschaftliche Forschungsanwendungen

Transformations and Synthetic Pathways

The transformations of methyl 3-dimethylamino-2-(1-methoxycarbonyl-4-oxo-4H-pyrido[1,2-a]pyrazin-3-yl)acrylate into imidazo-[1,2-a]pyridines, irmdazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes highlight the versatile nature of pyrazine derivatives in synthesizing a variety of heterocyclic compounds. This demonstrates the compound's potential role in the synthesis of new chemical entities with possible pharmaceutical applications (Kolar, Tiŝler, & Pizzioli, 1996).

The study on the generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride showcases the compound's reactivity towards the creation of a wide range of heterocyclic compounds, suggesting its utility in medicinal chemistry and drug discovery processes (Roman, 2013).

Applications in Biological Studies

The modes of action of pyridazinone herbicides and their influence on photosynthesis inhibition and chloroplast development in barley indicate the agricultural and biological research applications of pyridazinone derivatives. This suggests that related compounds may also possess bioactive properties that could be explored for herbicidal or other agrochemical purposes (Hilton et al., 1969).

A study on copper(ii) and silver(i) complexes with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate explores the antimicrobial potential of these complexes, suggesting that derivatives of the original compound might be investigated for their antimicrobial properties and potential application in the development of new antimicrobial agents (Andrejević et al., 2023).

Eigenschaften

IUPAC Name |

2-[2-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O3/c1-20(2)13-8-17-9-14(19-13)25-12-5-7-21(10-12)16(24)11-22-15(23)4-3-6-18-22/h3-4,6,8-9,12H,5,7,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJDDTXVSPHNJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2553660.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2553661.png)

![N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2553665.png)

![2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2553667.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2553669.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride](/img/structure/B2553672.png)

![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2553683.png)